molecular formula C10H11FO2 B13338966 2-(3-Fluoro-4-methylphenyl)propanoic acid

2-(3-Fluoro-4-methylphenyl)propanoic acid

Cat. No.: B13338966
M. Wt: 182.19 g/mol
InChI Key: HWQDKNPCABJJEN-UHFFFAOYSA-N
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Description

2-(3-Fluoro-4-methylphenyl)propanoic acid is an organic compound with the molecular formula C10H11FO2 It is a derivative of propanoic acid, where the phenyl ring is substituted with a fluorine atom at the 3-position and a methyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluoro-4-methylphenyl)propanoic acid can be achieved through several methods. One common approach involves the reaction of 3-fluoro-4-methylbenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation to yield the desired product. Another method involves the Friedel-Crafts acylation of 3-fluoro-4-methylbenzene with propanoic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluoro-4-methylphenyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 3-fluoro-4-methylbenzoic acid, while reduction could produce 2-(3-fluoro-4-methylphenyl)propanol.

Scientific Research Applications

2-(3-Fluoro-4-methylphenyl)propanoic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Fluoro-4-methylphenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, making it a potent inhibitor or activator of its target. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

2-(3-Fluoro-4-methylphenyl)propanoic acid can be compared with other similar compounds, such as:

    2-(4-Methylphenyl)propanoic acid: Lacks the fluorine atom, resulting in different chemical and biological properties.

    3-(2-Fluorophenyl)propanoic acid: The position of the fluorine atom is different, affecting its reactivity and applications.

    Ibuprofen: A well-known nonsteroidal anti-inflammatory drug (NSAID) with a similar propanoic acid structure but different substituents on the phenyl ring.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C10H11FO2

Molecular Weight

182.19 g/mol

IUPAC Name

2-(3-fluoro-4-methylphenyl)propanoic acid

InChI

InChI=1S/C10H11FO2/c1-6-3-4-8(5-9(6)11)7(2)10(12)13/h3-5,7H,1-2H3,(H,12,13)

InChI Key

HWQDKNPCABJJEN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(C)C(=O)O)F

Origin of Product

United States

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